5-Fluoro-3-iodo-2-methoxypyridine
Overview
Description
5-Fluoro-3-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 5, 3, and 2 are substituted by fluorine, iodine, and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring.
Iodination: Introduction of the iodine atom at the 3-position.
Methoxylation: Introduction of the methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyridines: Through substitution reactions, various substituted pyridines can be synthesized.
Oxidized Derivatives: Products of oxidation reactions, depending on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-iodo-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iodo-2-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and iodine atoms can form strong interactions with active sites, while the methoxy group can enhance solubility and bioavailability . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: Lacks the iodine substituent, resulting in different reactivity and applications.
3-Iodo-2-methoxypyridine:
Uniqueness
5-Fluoro-3-iodo-2-methoxypyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-fluoro-3-iodo-2-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSFJQETPGHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300916 | |
Record name | 5-Fluoro-3-iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-25-7 | |
Record name | 5-Fluoro-3-iodo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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